Antifungal agent 82
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Overview
Description
Antifungal agent 82: is a compound known for its potent antifungal properties. It has demonstrated significant efficacy against various fungal pathogens, including Valsa mali, with an EC50 value of 0.57 μg/mL
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal agent 82 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing antifungal agents often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of advanced equipment and automation can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 82 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Antifungal agent 82 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Investigated for its effects on fungal cell structures and functions, as well as its potential to inhibit fungal growth and reproduction.
Medicine: Explored for its potential therapeutic applications in treating fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: Evaluated for its use in agricultural settings to protect crops from fungal pathogens and improve crop yields
Mechanism of Action
The mechanism of action of Antifungal agent 82 involves disrupting the integrity of the fungal cell membrane. This compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and leakage of essential cell contents. This ultimately results in cell death. The molecular targets and pathways involved include ergosterol biosynthesis and membrane integrity .
Comparison with Similar Compounds
Azoles: These compounds inhibit ergosterol synthesis by blocking lanosterol 14α-demethylase. Examples include fluconazole and itraconazole.
Polyenes: These compounds bind to ergosterol and disrupt the fungal cell membrane. Examples include amphotericin B and nystatin.
Echinocandins: These compounds inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization. .
Uniqueness of Antifungal agent 82: this compound is unique due to its high efficacy against specific fungal pathogens, such as Valsa mali, and its potential for in vivo protective effects. Its distinct mechanism of action and favorable bioactivity profile make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19ClN4O2 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-(4-methylphenyl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-6-9-17(10-7-15)27-21(18(14-25-27)22-24-12-13-29-22)26-20(28)11-8-16-4-2-3-5-19(16)23/h2-11,14H,12-13H2,1H3,(H,26,28)/b11-8+ |
InChI Key |
ZDTDBDKEDDRUPE-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=NCCO3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=NCCO3)NC(=O)C=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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